molecular formula C13H21NO3Si B11851334 tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane

tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane

Cat. No.: B11851334
M. Wt: 267.40 g/mol
InChI Key: XVEOMACMUJTFNC-UHFFFAOYSA-N
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Description

tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane is a chemical compound with the molecular formula C13H21NO3Si and a molecular weight of 267.4 g/mol . It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a nitrophenoxy moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane can be synthesized through the reaction of 3-methyl-4-nitrophenol with tert-butyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature. The product is then purified through standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane involves the cleavage of the silyl ether bond under specific conditions. This cleavage can be catalyzed by enzymes such as silicatein, which hydrolyze the silicon-oxygen bond. The molecular targets include the phenoxy and silyl groups, and the pathways involved are primarily hydrolysis and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane is unique due to the presence of the 3-methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other similar compounds and can affect its applications in research and industry .

Properties

Molecular Formula

C13H21NO3Si

Molecular Weight

267.40 g/mol

IUPAC Name

tert-butyl-dimethyl-(3-methyl-4-nitrophenoxy)silane

InChI

InChI=1S/C13H21NO3Si/c1-10-9-11(7-8-12(10)14(15)16)17-18(5,6)13(2,3)4/h7-9H,1-6H3

InChI Key

XVEOMACMUJTFNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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